Azithromycin-13CD3
Description
Properties
Molecular Formula |
C38H72N2O12 |
|---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuterio(113C)methyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13+1D3 |
InChI Key |
MQTOSJVFKKJCRP-ACLAECRHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Azithromycin-13CD3 is synthesized through a series of chemical reactions starting from azithromycin. The process involves the incorporation of carbon-13 and deuterium atoms into the azithromycin molecule. This is typically achieved using isotopically enriched reagents and specific reaction conditions to ensure the selective labeling of the desired positions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical techniques. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The final product is purified through various chromatographic techniques to obtain the labeled compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Azithromycin-13CD3 undergoes typical reactions associated with azithromycin, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for various analytical and research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of azithromycin, which can be used for further research and development.
Scientific Research Applications
Azithromycin is a macrolide antibiotic that is used to treat a variety of bacterial infections . Azithromycin-13CD3 is a derivative of azithromycin that is intended for use as an internal standard for the quantification of azithromycin by GC- or LC-MS .
Scientific Research Applications
This compound is primarily used in scientific research as an internal standard for quantifying azithromycin levels in biological samples . This is particularly useful in pharmacokinetic studies, clinical trials, and diagnostic assays where accurate measurement of azithromycin concentration is crucial.
Use as an Internal Standard
- Quantification of Azithromycin: this compound is used as an internal standard for quantifying azithromycin (Item No. 15004) by GC- or LC-MS .
Azithromycin Overview
- Medical Uses: Azithromycin is used to treat a variety of infections, including acute bacterial sinusitis, acute otitis media, community-acquired pneumonia, genital ulcer disease, pharyngitis/tonsillitis, and more .
- Mechanism of Action: Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . It also exhibits immunomodulatory effects, which can be beneficial in chronic respiratory inflammatory diseases .
- Immunomodulatory Properties: Azithromycin has anti-inflammatory and immunomodulatory properties, suppressing proinflammatory cytokines and enhancing anti-inflammatory cytokines . It has been explored in diseases such as cystic fibrosis, asthma, and COPD .
Case Studies and Research Findings
- Case Report: Azithromycin-Meropenem Combination Therapy: A case study reported the use of azithromycin in combination with meropenem to treat a 32-year-old soldier with extensive wound infections caused by multidrug-resistant bacteria . Azithromycin was administered intravenously at a dosage of 500 mg every 8 hours from day 10 to day 37, resulting in notable improvements in the patient’s condition . Procalcitonin levels, a marker for bacterial infection, consistently declined during the treatment .
- COVID-19 Treatment: Azithromycin was initially investigated as a potential treatment for COVID-19, often in combination with hydroxychloroquine . However, subsequent research indicated that azithromycin was ineffective as a treatment for COVID-19 in humans . The UK's National Institute for Health and Care Excellence (NICE) no longer recommends azithromycin for COVID-19 treatment .
- Cystic Fibrosis (CF): Azithromycin has been studied in patients with cystic fibrosis, showing improvements in respiratory function and reduced exacerbation risk . A meta-analysis of clinical trials demonstrated that azithromycin therapy led to significant improvements in pulmonary function, reduced frequency of exacerbations, decreased hospitalizations, and improved quality of life .
Data Table: Azithromycin Studies in Cystic Fibrosis
Comparison with Similar Compounds
Parent Compound: Azithromycin
The parent compound, azithromycin (C38H72N2O12, MW 749.0 for the free base), differs from Azithromycin-13CD3 in isotopic composition and molecular weight. While both share the same core structure, the isotopic labeling in this compound increases its molecular weight by ~4 atomic mass units (AMU) due to deuterium and 13C substitution.
| Parameter | Azithromycin | This compound |
|---|---|---|
| Molecular formula | C38H72N2O12 | C38H67D313CN2O12 |
| Molecular weight | 749.0 | 753 |
| Primary use | Therapeutic | Analytical standard |
| Key feature | Antimicrobial | Isotopic labeling |
Structural Analog: USP Azithromycin Related Compound F
USP Azithromycin Related Compound F (C38H70N2O13, MW 762.97) is a structural analog with demethylation and formylation at the 3′-N position. Unlike this compound, this compound is an impurity or metabolite with altered pharmacokinetic properties. Its distinct structure results in different chromatographic retention times and reduced antimicrobial activity compared to azithromycin .
| Parameter | This compound | USP Related Compound F |
|---|---|---|
| Molecular formula | C38H67D313CN2O12 | C38H70N2O13 |
| Molecular weight | 753 | 762.97 |
| Role | Internal standard | Impurity/Metabolite |
| Bioactivity | None (analytical) | Variable (reduced) |
Isotopic Analogs: Ciprofloxacin-d8
Ciprofloxacin-d8 (A2 in ) is another deuterated internal standard used in antimicrobial studies. Unlike this compound, which shows split bioactivity across two chromatographic fractions (likely due to deuterium isotope effects on retention time), ciprofloxacin-d8 aligns more consistently with its parent compound’s chromatographic behavior . This highlights the variability in isotopic effects between different antibiotics.
Analytical and Functional Differences
- Chromatographic Behavior : this compound exhibited unexpected split antimicrobial activity in two adjacent fractions during LC-MS analysis, contrasting with single-fraction activity predicted by extracted ion chromatograms. This suggests deuterium-induced changes in hydrophobicity or column interaction .
- Stability: Isotopic labeling enhances stability against metabolic degradation, making this compound preferable for long-term pharmacokinetic studies compared to non-labeled analogs .
- Regulatory Standards : Pharmacopeial guidelines (e.g., USP) emphasize stringent purity criteria for reference standards like this compound (95% purity) and USP Related Compound F (>98% purity) .
Key Discrepancies and Limitations
- Molecular Weight Anomaly: reports a molecular weight of 753 for this compound, significantly lower than the parent azithromycin’s MW (~749 for the free base). This discrepancy may arise from differences in salt forms, structural truncation, or data entry errors .
- Bioactivity Variability: The split bioactivity of this compound in fractionation studies () contradicts assumptions of identical chromatographic behavior to non-labeled azithromycin, necessitating further investigation into deuterium isotope effects.
Biological Activity
Azithromycin-13CD3 is a stable isotope-labeled derivative of azithromycin, a widely used macrolide antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical implications, and research findings.
1. Overview of this compound
Chemical Characteristics:
- Molecular Formula: C₃₈H₇₂N₂O₁₂
- Molecular Weight: 753.0 g/mol
- CAS Number: 2750534-82-6
- Structure: this compound contains deuterium-labeled carbon atoms which aid in tracking the compound's metabolism and distribution in biological systems.
Azithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, interfering with translocation during protein synthesis. This action is bacteriostatic at lower concentrations but can be bactericidal against certain pathogens at higher doses .
Immunomodulatory Effects:
In addition to its antimicrobial activity, Azithromycin has been shown to have immunomodulatory properties. It reduces airway neutrophilia and levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which can be beneficial in chronic inflammatory conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
3. Pharmacokinetics
The pharmacokinetics of this compound is similar to that of azithromycin:
- Bioavailability: Approximately 37% following oral administration.
- Tissue Distribution: High concentrations are achieved in tissues such as the lungs, tonsils, and prostate, often exceeding plasma concentrations significantly.
- Half-Life: The terminal elimination half-life is approximately 68 hours, allowing for once-daily dosing regimens .
4. Clinical Applications and Case Studies
Azithromycin has been utilized in various clinical settings due to its broad-spectrum activity against bacteria and some protozoa.
Case Study Examples:
- Cystic Fibrosis Management:
- Respiratory Infections:
5. Research Findings
Recent studies have highlighted the potential benefits of this compound in various therapeutic contexts:
6. Resistance Mechanisms
Resistance to azithromycin can occur through several mechanisms:
Q & A
Q. How is Azithromycin-13CD3 synthesized and characterized for use as an internal standard in pharmacokinetic studies?
- Methodological Answer : this compound is synthesized via isotope-labeling techniques, typically involving deuterated methyl groups (CD3) introduced during the final stages of macrolide synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HR-MS) to verify isotopic purity (>98% 13C and D enrichment). Quantification of residual non-deuterated impurities should follow validated protocols using chromatographic separation (e.g., HPLC) coupled with tandem MS .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects.
- Chromatography : Use a C18 column with a gradient elution (e.g., water:acetonitrile + 0.1% formic acid) to separate this compound from endogenous compounds.
- Detection : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 749.5 → 591.4 for this compound) and validate against calibration curves in relevant biological fluids (plasma, serum) .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Temperature/Humidity : Test degradation at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) over 6 months.
- Light Exposure : Assess photostability per ICH Q1B using controlled UV/visible light chambers.
- Data Analysis : Monitor isotopic integrity via HR-MS and quantify degradation products (e.g., desmethyl analogs) using LC-MS/MS. Report stability-indicating parameters (e.g., ±5% deviation from initial concentration) .
II. Advanced Research Questions
Q. What experimental design considerations are critical when using this compound to mitigate isotopic interference in complex biological samples?
- Methodological Answer : Isotopic interference can arise from natural abundance 13C or matrix-derived ions. Mitigation strategies include:
- High-Resolution MS : Use instruments with resolving power >30,000 (e.g., Orbitrap) to distinguish this compound from isobaric interferences.
- Blank Matrix Analysis : Pre-screen biological matrices to identify endogenous compounds with overlapping MRM transitions.
- Cross-Validation : Compare results with a non-isotopic internal standard (e.g., erythromycin) to confirm specificity .
Q. How should researchers analyze contradictory pharmacokinetic data when this compound shows unexpected variability in recovery rates?
- Methodological Answer : Systematic error analysis is essential:
- Random Errors : Assess pipetting accuracy (±2% CV) and instrument precision via repeated measurements.
- Systematic Errors : Audit calibration curves for nonlinearity (e.g., R² <0.99) or carryover effects.
- Bias Correction : Apply mathematical models (e.g., weighted least squares) to adjust for recovery inconsistencies. Document deviations in supplementary materials per journal guidelines .
Q. What strategies optimize the use of this compound in multi-analyte panels to avoid ion suppression/enhancement effects?
- Methodological Answer : Ion suppression/enhancement can distort quantification. Optimization steps:
- Mobile Phase Optimization : Test additives (e.g., 0.1% formic acid vs. ammonium acetate) to improve ionization efficiency.
- Matrix Effect Evaluation : Spike post-extraction samples with this compound and compare peak areas to solvent standards. Acceptability criteria: ≤15% matrix effect.
- Dynamic MRM Scheduling : Segment MS acquisition windows to reduce co-eluting interferences .
III. Data Reporting and Reproducibility
Q. How should researchers document isotopic purity and batch-to-batch variability of this compound in publications?
- Methodological Answer : Include a dedicated "Materials Characterization" section with:
- Isotopic Enrichment : Tabulate 13C and D levels (mean ± SD) from HR-MS data across three production batches.
- QC Metrics : Report retention time variability (<±0.1 min) and signal-to-noise ratios (>10:1) from validation runs.
- Raw Data Availability : Deposit NMR/MS spectra in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo pharmacokinetic models using this compound?
- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Key steps:
- Covariate Analysis : Test covariates (e.g., body weight, hepatic function) impacting drug clearance.
- Goodness-of-Fit : Use visual predictive checks (VPCs) and bootstrap resampling (n=500) to validate model robustness.
- Sensitivity Analysis : Vary isotopic tracer concentrations (±10%) to assess parameter stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
